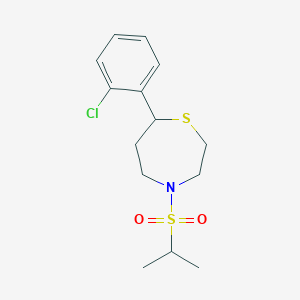

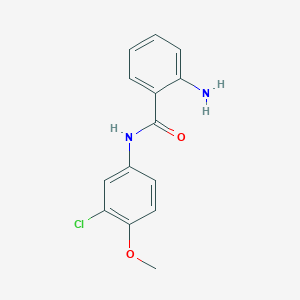

![molecular formula C15H13NO5 B2616948 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde CAS No. 140404-83-7](/img/structure/B2616948.png)

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neurotransmission in the brain.

科学的研究の応用

Antiviral Agents

A study has shown that 4-(2-nitrophenoxy)benzamide derivatives, which are structurally similar to your compound, have potential as antiviral agents . These derivatives were designed and synthesized to inhibit deubiquitinase (DUB) enzymes, which play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The compounds showed strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against these viruses .

Inhibitors of Deubiquitinase Enzymes

The same study also highlighted the potential of these compounds as inhibitors of deubiquitinase (DUB) enzymes . DUB enzymes are involved in various biological processes, including protein degradation, DNA repair, cell cycle progression, and apoptosis. Therefore, DUB inhibitors have potential applications in treating diseases related to these processes .

Cancer Therapeutics

The compound’s structural similarity to 2,4-dinitrochlorobenzene, a known inhibitor of thioredoxin reductase (TrxR), suggests potential applications in cancer therapeutics . TrxR is an enzyme that regulates DNA synthesis, reduction of peroxide, and apoptosis. Inhibiting TrxR can lead to the death of tumor cells .

Molecular Modeling

The compound can be used in molecular modeling studies. For example, the aforementioned study used molecular docking to investigate the interaction of the designed compounds with DUB enzymes of various viruses .

Synthesis of New Compounds

The compound can serve as a precursor for the synthesis of new compounds with potential biological activities. For instance, a variety of 4-(2-nitrophenoxy)benzamide derivatives were synthesized using a similar compound .

Crystallography Studies

Although not directly related to “4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde”, compounds with similar structures have been used in crystallography studies . These studies provide valuable insights into the molecular structure and vibrational dynamics of the compounds .

特性

IUPAC Name |

4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-11-12-1-5-14(6-2-12)20-9-10-21-15-7-3-13(4-8-15)16(18)19/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDZWENZYDYNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

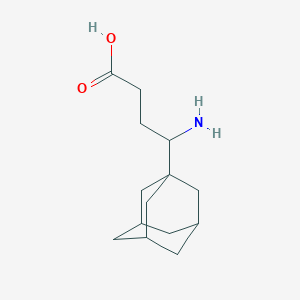

![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)

![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)

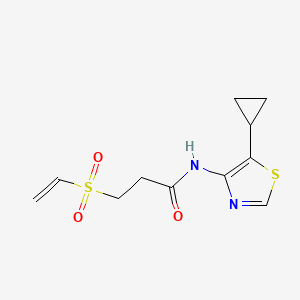

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)